molecular formula C16H24BrNO3S B13471183 N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide

N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B13471183
M. Wt: 390.3 g/mol
InChI Key: KNOIHBVVZGKEMI-UHFFFAOYSA-N
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Description

N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a cyclobutyl ring, a bromomethyl group, a butoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the cyclobutyl ring and introduce the bromomethyl and butoxy groups through a series of substitution reactions. The sulfonamide group is then attached to the benzene ring via sulfonation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(chloromethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide
  • N-[3-(bromomethyl)-3-ethoxycyclobutyl]-4-methylbenzene-1-sulfonamide
  • N-[3-(bromomethyl)-3-butoxycyclopentyl]-4-methylbenzene-1-sulfonamide

Uniqueness

N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide is unique due to the specific combination of functional groups and the cyclobutyl ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H24BrNO3S

Molecular Weight

390.3 g/mol

IUPAC Name

N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H24BrNO3S/c1-3-4-9-21-16(12-17)10-14(11-16)18-22(19,20)15-7-5-13(2)6-8-15/h5-8,14,18H,3-4,9-12H2,1-2H3

InChI Key

KNOIHBVVZGKEMI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(CC(C1)NS(=O)(=O)C2=CC=C(C=C2)C)CBr

Origin of Product

United States

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